
Pentafluoroiodoethane
Overview
Description
Preparation Methods
Pentafluoroiodoethane can be synthesized through several methods. One common method involves the fluorination of tetraiodoethylene with iodine pentafluoride . Another efficient method is the sulfinatodechlorination of chloropentafluoroethane followed by iodination . Industrial production methods often involve the reaction of 1,2-diiodotetrafluoroethane with antimony trifluoride chloride at elevated temperatures .
Chemical Reactions Analysis
Thermal Decomposition and Pyrolysis
Pentafluoroiodoethane undergoes pyrolysis under controlled conditions to form perfluorinated hydrocarbons. At elevated temperatures (~400–600°C), it decomposes via two pathways:
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C–I bond cleavage : Produces pentafluoroethyl radicals (C₂F₅·) and iodine atoms.
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Radical recombination : C₂F₅· radicals dimerize to form decafluorobutane (C₄F₁₀) or combine with iodine to regenerate C₂F₅I .
Optimal Pyrolysis Conditions
Temperature (°C) | Primary Products | Yield (%) |
---|---|---|
400–500 | C₄F₁₀, C₂F₅I | 60–70 |
>600 | CF₃·, CF₂: | 80–90 |
Secondary decomposition of C₂F₅· radicals at higher temperatures generates trifluoromethyl radicals (CF₃·) and difluorocarbene (CF₂:), which further react to form hexafluoroethane (C₂F₆) and tetrafluoroethylene (C₂F₄) .
Photodissociation
Infrared multiphoton dissociation (IRMPD) studies reveal wavelength-dependent reactivity:
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ν₁ band irradiation (9–11 µm) : Dominated by C–I bond cleavage, yielding C₂F₅· radicals .
-
ν₃ band irradiation (10.6 µm) : Secondary photolysis of C₂F₅· radicals occurs, producing CF₃· and CF₂: .
Isotopic Selectivity
Carbon-13 enrichment in decafluorobutane (C₄F₁₀) was observed under low-fluence IRMPD, attributed to selective excitation of ¹³C-containing C₂F₅I .
Irradiation Frequency (cm⁻¹) | Isotopic Enrichment (¹³C/¹²C) |
---|---|
935 | 1.8× |
985 | 2.2× |
Nucleophilic Substitution
The iodine atom in C₂F₅I is susceptible to substitution by nucleophiles. Key reactions include:
-
Reaction with SbF₃Cl₂ : Produces pentafluoroethane (C₂F₅Cl) and antimony byproducts .
-
Grignard Reagent Formation : Reacts with magnesium to form C₂F₅MgI, which hydrolyzes to C₂F₅H .
Reactions with Group VB Elements
C₂F₅I reacts with trimethyl derivatives of phosphorus, arsenic, and antimony to form mixed alkyl-perfluoroalkyl compounds :
Product Stability
Product | Thermal Stability (°C) |
---|---|
(CH₃)₂PC₂F₅ | 180–200 |
(CH₃)₂AsC₂F₅ | 150–170 |
Electrophilic Additions
C₂F₅I participates in radical-initiated additions to unsaturated bonds. For example:
-
With Tetrafluoroethylene (C₂F₄) : Forms heptafluoro-2-iodopropane (C₃F₇I) under catalytic conditions .
Reduction Reactions
Hydrogenation of C₂F₅I over palladium catalysts yields pentafluoroethane (C₂F₅H) :
Scientific Research Applications
Pentafluoroiodoethane (CF3CF2I) is a fluoroiodocarbon with diverse applications stemming from its unique chemical properties. This compound has garnered interest as a replacement for chlorofluorocarbons (CFCs) and halons, as well as for its use in synthesizing perfluoroalkyl compounds .
Key Properties Contributing to its Applications
- Low Reactivity and High Stability: The presence of multiple fluorine atoms on the carbon atom bonded to iodine provides steric hindrance and withdraws electron density, strengthening the carbon-iodine bond. This configuration results in low reactivity, high stability, and reduced toxicity compared to other iodocarbons .
- Environmental Safety: Fluoroiodocarbons have not been implicated in ozone depletion, global warming, or long-term terrestrial environmental contamination .
- Non-Flammability: Mixtures containing fluoroiodocarbons can be rendered completely nonflammable .
Case Studies and Research Findings
- Synthesis Method: An efficient method has been developed for synthesizing this compound from chloropentafluoroethane through sulfinatodechlorination followed by iodination .
- Fluoroketone Inhibitors: Research has explored fluoroketones, including polyfluoroketones, as inhibitors of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). These compounds have potential therapeutic applications .
Mechanism of Action
The mechanism by which pentafluoroiodoethane exerts its effects involves the formation of perfluoroalkyl radicals upon exposure to certain conditions. These radicals can then participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Pentafluoroiodoethane is unique due to its high fluorine content and the presence of an iodine atom. Similar compounds include:
Trifluoroiodomethane (CF3I): Used in similar applications but has a lower fluorine content.
1,1,1-Trifluoro-2-iodoethane (CF3CH2I): Another fluorinated iodide with different reactivity.
Nonafluoro-1-iodobutane (C4F9I): Used in the synthesis of longer-chain perfluoroalkyl compounds
This compound stands out due to its specific reactivity and the ease with which it can be synthesized from readily available precursors .
Biological Activity
Pentafluoroiodoethane (PFIE) is a fluorinated organic compound with significant chemical properties that have garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by five fluorine atoms and an iodine atom, imparts distinct biological activities and potential applications. This article delves into the biological activity of PFIE, summarizing key research findings, case studies, and relevant data.
This compound is synthesized through various methods, including the reaction of diiodotetrafluoroethane with antimony trifluorodichloride (SbFCl) at controlled temperatures . Its boiling point is approximately 13 °C, and it exists as a vapor under standard conditions . The presence of multiple fluorine atoms enhances its reactivity and stability compared to other organic compounds.
PFIE exhibits biological activity primarily through its interaction with cellular membranes and proteins. The high electronegativity of fluorine atoms alters the electronic properties of the molecule, affecting its binding affinity to various biological targets.
- Inhibition of Phospholipase A2 : PFIE has been identified as a selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme plays a critical role in inflammatory processes and membrane remodeling. Studies have shown that PFIE demonstrates significant inhibitory potency against GVIA iPLA2, making it a valuable tool for exploring its role in neurological disorders .
- Endocrine Disruption : Research indicates that PFIE may act as an endocrine disruptor. In vitro studies have demonstrated its potential to interfere with hormonal signaling pathways, which can lead to adverse developmental effects in organisms . The compound's persistence in the environment raises concerns about its long-term biological impact.
- Toxicological Studies : Toxicological assessments have revealed that PFIE can induce oxidative stress in various cell types. This stress is linked to cellular damage and apoptosis, highlighting the need for further investigation into its safety profile .
Case Study 1: Neurological Disorders
A study investigating the effects of PFIE on neuronal cells found that its inhibition of GVIA iPLA2 led to reduced neuroinflammation in models of peripheral nerve injury. This suggests potential therapeutic applications for PFIE in treating conditions such as multiple sclerosis and other neurodegenerative diseases .
Case Study 2: Environmental Impact
Research conducted on wastewater treatment systems has shown that PFIE can accumulate in aquatic environments, posing risks to wildlife. Toxicological analyses indicated that exposure to PFIE resulted in altered reproductive behaviors in fish species, emphasizing the ecological ramifications of this compound .
Data Tables
Property | Value |
---|---|
Molecular Formula | C2F5I |
Boiling Point | 13 °C |
Inhibition Potency (GVIA iPLA2) | IC50 = 0.0014 µM |
Environmental Persistence | High |
Biological Effect | Observation |
---|---|
Neuroinflammation Reduction | Significant decrease observed in treated models |
Endocrine Disruption | Altered hormonal signaling pathways detected |
Oxidative Stress Induction | Increased ROS levels in exposed cells |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing pentafluoroiodoethane via catalytic telomerization?
- Methodological Answer : this compound is synthesized through telomerization of tetrafluoroethylene (TFE) with iodine-containing compounds. Key parameters include:
- Catalyst selection : Composite catalysts (e.g., copper powder with 4-methylpyridine) improve reaction efficiency by stabilizing intermediates .
- Temperature control : Maintain 120–130°C to balance reaction kinetics and avoid thermal decomposition .
- Molar ratio : A TFE-to-pentafluoroiodoethane ratio of 1:4 maximizes fluorocarbon chain formation while minimizing side products .
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors, as OSHA exposure limits are 5 ppm (8-hour TWA) .
- Storage : Store in sealed, corrosion-resistant containers at temperatures below 25°C to avoid pressure buildup .
- Emergency protocols : Implement explosion-proof equipment and inert gas purging for synthesis reactors, informed by industrial accident analyses .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- UV-Vis spectroscopy : Measure absorption cross-sections (e.g., 6.7 × 10⁻¹⁹ cm²/molecule at 269 nm) to study photodissociation pathways .
- NMR and FTIR : Use ¹⁹F NMR to confirm fluorinated structures and FTIR to detect C-I stretching vibrations (~500 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (245.918 g/mol) and isotopic patterns (e.g., iodine-127) .
Advanced Research Questions
Q. How do photodissociation mechanisms of this compound impact atmospheric modeling?
- Methodological Answer :
- Experimental design : Use pulsed laser photolysis coupled with resonance fluorescence to quantify I(²P₃/₂) and I*(²P₁/₂) yields under UV light (220–320 nm) .
- Data analysis : Compare experimental quantum yields with density functional theory (DFT) calculations to resolve discrepancies in bond dissociation energies (~207–298 kJ/mol) .
- Implications : Integrate kinetic parameters into atmospheric models to predict ozone depletion potential and radiative forcing .
Q. What strategies resolve contradictions in reported absorption cross-sections of this compound?
- Methodological Answer :
- Comparative analysis : Replicate experiments under standardized conditions (e.g., 295 K vs. 323 K) to assess temperature-dependent variations .
- Instrument calibration : Validate spectrophotometer accuracy using reference compounds (e.g., CF₃I) and account for baseline drift .
- Collaborative validation : Cross-reference datasets from independent studies (e.g., Zhang et al. vs. Pence et al.) to establish consensus values .
Q. How can this compound be utilized in advanced membrane transport studies?
- Methodological Answer :
- Experimental setup : Use nanoporous polyamide membranes functionalized with alkyl chains to study gas permeability asymmetry under pressure gradients .
- Data interpretation : Analyze transient pressure differentials via computational fluid dynamics (CFD) to model non-equilibrium transport behavior .
- Applications : Investigate potential for gas separation technologies or controlled release systems .
Q. What are the challenges in scaling up this compound synthesis for academic-industrial collaborations?
- Methodological Answer :
- Reactor design : Opt for continuous-flow reactors over batch systems to mitigate exothermic risks and improve yield consistency .
- Safety protocols : Implement real-time monitoring (e.g., pressure sensors, IR thermography) to detect runaway reactions early .
- Waste management : Neutralize iodine byproducts with sodium thiosulfate to meet environmental regulations .
Q. Methodological Frameworks
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-iodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F5I/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPOJVLZTPGWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040149 | |
Record name | Pentafluoroiodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Compressed gas; Boiling point = 12-13 deg C; [Sigma-Aldrich MSDS] | |
Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |
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Record name | Pentafluoroiodoethane | |
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CAS No. |
354-64-3 | |
Record name | 1,1,1,2,2-Pentafluoro-2-iodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-64-3 | |
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Record name | Iodopentafluoroethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354643 | |
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Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |
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Record name | Pentafluoroiodoethane | |
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Record name | Pentafluoroiodoethane | |
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Record name | IODOPENTAFLUOROETHANE | |
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Retrosynthesis Analysis
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